(1R,2S,3R,4S)-Norborna-5-ene-2,3-diol
Description
Significance of Bicyclic Systems in Chemical Research
Bicyclic compounds, which feature two fused rings, are fundamental structures in organic chemistry. utexas.eduresearchgate.net Their rigid frameworks provide a level of conformational constraint not found in acyclic or simple monocyclic systems. This rigidity is crucial for several reasons:
Stereochemical Control: The fixed spatial arrangement of substituents on a bicyclic scaffold allows for a high degree of stereocontrol in chemical reactions. This is particularly important in the synthesis of complex molecules like natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity.
Probing Reaction Mechanisms: The constrained nature of bicyclic systems limits the possible transition states and intermediates in a reaction, making them excellent models for studying reaction mechanisms. The chemistry of norbornene itself was central to the debate and eventual understanding of non-classical carbocations. researchgate.net
Building Blocks for Complex Molecules: Bicyclic structures are found in a wide array of natural products, including terpenes, alkaloids, and steroids. Consequently, synthetic bicyclic molecules like norbornene derivatives serve as valuable building blocks for the total synthesis of these complex targets. acs.org
The norbornene framework, formally known as bicyclo[2.2.1]heptene, is a classic example of a bridged bicyclic system. The inherent ring strain in the molecule, due to the presence of the double bond in a bridged system, makes it highly reactive and a versatile starting material in organic synthesis. researchgate.net
Overview of Diol Architectures in Organic Synthesis
A diol is an organic compound containing two hydroxyl (-OH) groups. scirp.org The presence of two hydroxyl groups, as opposed to one in a simple alcohol, leads to distinct physical and chemical properties, such as increased polarity, higher boiling points due to enhanced hydrogen bonding, and unique reactivity. magtech.com.cn
Diols are broadly classified based on the relative position of the two hydroxyl groups:
Geminal diols: Both hydroxyl groups are attached to the same carbon atom. These are often unstable and exist in equilibrium with the corresponding carbonyl compound. researchgate.net
Vicinal diols (Glycols): The hydroxyl groups are on adjacent carbon atoms, as is the case in (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol. researchgate.net
1,3-diols, 1,4-diols, etc.: The hydroxyl groups are separated by three or more carbon atoms.
In the realm of organic synthesis, diol architectures are of paramount importance. mdpi.com They serve as:
Versatile Intermediates: Diols can be readily converted into a variety of other functional groups. For example, they can be oxidized to form dicarbonyl compounds or cleaved to form two smaller carbonyl-containing molecules. mdpi.com The Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol, for instance, yields the corresponding dione. researchgate.net
Protecting Groups: Diols, particularly 1,2- and 1,3-diols, are frequently used to protect aldehydes and ketones by forming cyclic acetals, which are stable under many reaction conditions but can be easily removed when desired. scirp.org
Monomers for Polymers: Diols are key monomers in the synthesis of important polymers like polyesters and polyurethanes. scirp.org
Chiral Auxiliaries and Ligands: Chiral diols, which are diols that are non-superimposable on their mirror image, are invaluable in asymmetric synthesis. chemrxiv.org They can be used as chiral auxiliaries to control the stereochemical outcome of a reaction or as chiral ligands for metal catalysts to create a chiral environment for enantioselective transformations. chemrxiv.orgscirp.org
The specific stereochemistry of this compound makes it a chiral diol, highlighting its potential utility in asymmetric catalysis and the synthesis of enantiomerically pure compounds.
Historical Context of Norbornene Chemistry in Academia
The study of norbornene and its derivatives has a rich history dating back to the mid-20th century. Its synthesis, first achieved via the Diels-Alder reaction between cyclopentadiene (B3395910) and ethylene (B1197577), opened the door to a new area of strained ring chemistry. researchgate.net
Key historical and ongoing research areas in norbornene chemistry include:
Diels-Alder Reactions: The norbornene framework is itself a product of a Diels-Alder reaction. Substituted norbornenes are readily prepared by reacting cyclopentadiene with various dienophiles. These reactions are known for their high degree of stereoselectivity, typically favoring the endo product due to secondary orbital interactions. scirp.org
Polymer Chemistry: Norbornene derivatives are important monomers in several types of polymerization. Ring-Opening Metathesis Polymerization (ROMP) of norbornenes, in particular, has been extensively studied and leads to polymers with high thermal stability and optical clarity. scirp.orgnih.gov
Catalysis: The palladium/norbornene cooperative catalysis system, often referred to as the Catellani reaction, has become a powerful tool for the selective functionalization of aromatic C-H bonds. rsc.org Chiral norbornene derivatives are also used to create chiral ligands for asymmetric catalysis. nih.gov
The synthesis of specific stereoisomers of norbornene diols, such as this compound, is a modern extension of this historical foundation, focusing on the precise control of stereochemistry to create molecules with tailored properties for advanced applications. Stereoselective synthesis can be achieved through methods like enzymatic hydrolysis of diacetates or the use of chiral catalysts in the dihydroxylation of the norbornene double bond.
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-9H,3H2/t4-,5+,6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLWRLOYRRZECT-UMRXKNAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@H]2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1r,2s,3r,4s Norborna 5 Ene 2,3 Diol and Its Derivatives
Strategies for Norbornene Diol Synthesis
The creation of the norbornene diol structure can be approached through several strategic pathways, each offering distinct advantages in terms of stereocontrol and efficiency.
The foundational method for constructing the norbornene skeleton is the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org For norbornene derivatives, this typically involves the reaction of cyclopentadiene (B3395910) with a substituted alkene. researchgate.netbohrium.com This reaction is highly valued for its ability to form six-membered rings with excellent stereochemical control. wikipedia.org
The stereoselectivity of the Diels-Alder reaction is a key feature, often yielding the endo isomer as the major product due to secondary orbital interactions. scirp.org However, the exo isomer is sometimes desired for specific applications due to its different reactivity in polymerization. scirp.orgresearchgate.net The choice of dienophile and reaction conditions can influence the endo/exo selectivity. For instance, α-olefins containing electron-withdrawing groups are commonly used as dienophiles. researchgate.net While the classic Diels-Alder reaction provides the basic bicyclic framework, further modifications are necessary to introduce the diol functionality.
Table 1: Examples of Diels-Alder Reactions for Norbornene Framework Synthesis
| Diene | Dienophile | Major Product Isomer | Reference |
|---|---|---|---|
| Cyclopentadiene | α-olefins with electron-withdrawing groups | endo | researchgate.net |
| Cyclopentadiene | Maleic anhydride (B1165640) | endo | researchgate.net |
| Furan | Maleic anhydride | endo | researchgate.net |
| Isoprene | Maleic anhydride | Not specified | researchgate.net |
Once the norbornene framework is established, the diol group is typically introduced through oxidative procedures. The direct dihydroxylation of the alkene in the norbornene ring is a common and effective strategy. wikipedia.org
Several methods are employed for this transformation:
Osmium Tetroxide (OsO₄): This reagent is highly reliable for the syn-dihydroxylation of alkenes, producing vicinal diols. Due to its toxicity and cost, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.orgnih.gov
Potassium Permanganate (B83412) (KMnO₄): Under cold, alkaline conditions, potassium permanganate can also effect syn-dihydroxylation. However, careful control of the reaction conditions is necessary to prevent over-oxidation and cleavage of the diol. wikipedia.orgnih.gov
Hydrogen Peroxide (H₂O₂): As a "green" oxidant, hydrogen peroxide is an attractive choice. chemmethod.com It can be used with various metal catalysts, such as ruthenium trichloride (B1173362) (RuCl₃), to achieve dihydroxylation. chemmethod.com In some cases, epoxidation of the norbornene double bond with agents like dimethyldioxirane (B1199080) or hydrogen peroxide is performed first, followed by hydrolytic ring-opening of the resulting epoxide to yield a trans-diol. chemmethod.comutexas.edu
Photoresponsive Oxidants: A more recent approach involves the use of nitroarenes as photoresponsive oxidants. Upon irradiation, these compounds can undergo a [3+2]-photocycloaddition with olefins to form stable intermediates that can be reduced to the corresponding diols. nih.gov
Table 2: Oxidative Methods for Diol Formation on Norbornene
| Reagent/Method | Type of Dihydroxylation | Key Features | Reference |
|---|---|---|---|
| Osmium Tetroxide (catalytic) / NMO | syn | High efficiency and reliability. | wikipedia.org |
| Potassium Permanganate (cold, alkaline) | syn | Requires mild conditions to avoid over-oxidation. | wikipedia.orgnih.gov |
| Hydrogen Peroxide / Metal Catalyst | Varies with catalyst | "Green" oxidant. | chemmethod.com |
| Epoxidation followed by hydrolysis | trans | Two-step process yielding trans-diols. | utexas.edu |
| Nitroarenes (photochemical) | Not specified | Osmium-free method. | nih.gov |
Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral diols. Enzymes, such as lipases, can be used to perform highly enantioselective transformations. For instance, the lipase-catalyzed transesterification of a prochiral norbornene derivative, cis-endo-5-norbornene-2,3-dimethanol, has been used to produce a chiral norbornene derivative. nih.gov This approach leverages the inherent chirality of enzymes to achieve high levels of asymmetric induction. Chiral diol-based organocatalysts, such as derivatives of BINOL and tartaric acid, have also been widely used to induce enantioselectivity in various reactions by creating a chiral environment around the substrate. nih.gov
In cases where the norbornene precursor contains multiple reactive sites, regioselective synthesis becomes crucial. Palladium/norbornene cooperative catalysis has emerged as a significant tool for the site-selective functionalization of various organic molecules. nih.govacs.org This methodology allows for the controlled introduction of functional groups at specific positions. For example, a palladium-catalyzed direct 2-alkylation of free N-H indoles has been developed, which proceeds through a norbornene-mediated regioselective C-H activation cascade. nih.gov While not directly producing diols, these methods highlight the potential for precise control over the substitution pattern of the norbornene system, which is essential for synthesizing complex derivatives.
Enantioselective Synthesis of (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol and Chiral Norbornene Diols
The synthesis of a specific enantiomer, such as this compound, requires an enantioselective approach.
One of the most effective strategies for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of norbornene synthesis, a chiral auxiliary can be attached to the dienophile prior to the Diels-Alder reaction. chemrxiv.org This chiral dienophile then reacts with cyclopentadiene, and the steric and electronic properties of the auxiliary direct the diene to approach from a specific face, leading to the formation of a single diastereomer of the product. Subsequent removal of the auxiliary yields the enantiomerically enriched norbornene derivative. chemrxiv.org
A well-known example is the use of Oppolzer's camphorsultam as a chiral auxiliary. chemrxiv.org The Diels-Alder reaction of cyclopentadiene with a dienophile bearing this chiral auxiliary can produce the endo-cycloadduct with high diastereofacial selectivity. chemrxiv.org Other chiral auxiliaries, such as those derived from camphor, have also been successfully employed in asymmetric Diels-Alder reactions. researchgate.net
Table 3: Chiral Auxiliaries in Asymmetric Norbornene Synthesis
| Chiral Auxiliary | Type of Reaction | Key Outcome | Reference |
|---|---|---|---|
| Oppolzer's Camphorsultam | Diels-Alder Cycloaddition | High diastereofacial selectivity for endo-adduct. | chemrxiv.org |
| Camphor-derived auxiliaries | Alkylations and Diels-Alder reactions | High levels of diastereoselection. | researchgate.net |
| 8-phenylmenthol | Asymmetric synthesis | Introduced by E.J. Corey. | wikipedia.org |
| trans-2-phenyl-1-cyclohexanol | Ene reactions | Used in the synthesis of natural products. | wikipedia.org |
Catalytic Asymmetric Methods for Diol Synthesis
The enantioselective preparation of 1,2-diols from prochiral olefins is a cornerstone of modern organic synthesis, with the Sharpless Asymmetric Dihydroxylation (AD) being a preeminent example. organic-chemistry.org This method employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to effect the syn-dihydroxylation of an alkene. wikipedia.orgresearchgate.net The stereochemical outcome of the reaction is dictated by the choice of the chiral ligand, which is typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.orgalfa-chemistry.com
These ligands are commercially available as pre-packaged mixtures, known as AD-mix-α (containing a DHQ-derived ligand like (DHQ)₂-PHAL) and AD-mix-β (containing a DHQD-derived ligand like (DHQD)₂-PHAL), which also include the oxidant and other additives. organic-chemistry.org The reaction proceeds through a [3+2]-cycloaddition of the osmium tetroxide to the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to yield the cis-diol. organic-chemistry.orgwikipedia.org The chiral ligand accelerates the reaction and creates a chiral environment that favors the addition of the osmium reagent to one of the two enantiotopic faces of the alkene double bond. organic-chemistry.org
The Sharpless AD reaction is highly reliable and has been applied to a wide variety of alkenes, providing access to chiral diols with high enantioselectivity. wikipedia.orgencyclopedia.pub For the synthesis of this compound, the norbornene double bond is subjected to these conditions. The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced. The reaction is known to be highly site-selective, typically reacting with the most electron-rich double bond in a polyene substrate. wikipedia.org
| Substrate | Reagent | Product Diol Stereochemistry | Enantiomeric Excess (ee) |
|---|---|---|---|
| Styrene | AD-mix-β | (R)-1-Phenyl-1,2-ethanediol | 97% |
| Styrene | AD-mix-α | (S)-1-Phenyl-1,2-ethanediol | 94% |
| trans-Stilbene | AD-mix-β | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | >99% |
| 1-Hexene | AD-mix-β | (R)-1,2-Hexanediol | 95% |
Desymmetrization of Meso-Norbornene Precursors
For the synthesis of norbornene diols, a suitable meso precursor would be a molecule like cis-5-norbornene-exo-2,3-dicarboxylic anhydride or the corresponding diol. Enzymatic methods, particularly those using lipases, are exceptionally effective for this purpose due to their high enantio- and regioselectivity under mild conditions. eurekaselect.comresearchgate.net For instance, the lipase-catalyzed hydrolysis or transesterification of a meso-diester or diol derived from the norbornene skeleton can selectively modify one of the two enantiotopic ester or hydroxyl groups. nih.govrsc.org
Beyond biocatalysis, metal-based chiral catalysts have also been developed for the desymmetrization of meso-diols. organic-chemistry.orgorganic-chemistry.org For example, rhodium(I) complexes with chiral ligands can catalyze the asymmetric allylic substitution of meso cyclopent-2-ene-1,4-diols. organic-chemistry.org Similarly, chiral zinc complexes have been used for the enantioselective acylation of meso-1,2-diols. researchgate.net These chemical methods provide a valuable alternative to enzymatic processes and have been applied to a range of cyclic meso-diols. nih.gov The application of such catalysts to a precursor like cis-norborn-5-ene-2,3-diol would involve the selective acylation of one of the two enantiotopic hydroxyl groups, thereby generating a chiral monoester.
| Meso Substrate | Catalyst/Enzyme | Reaction Type | Chiral Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| cis-1,2-Cyclohexanedimethanol diacetate | Lipase PS (Amano) | Hydrolysis | (1R,2S)-Monoacetate | >99% |
| cis-Cyclopent-2-ene-1,4-diol | Rh(I) / (S)-SegPhos | Allylic Substitution | trans-1,4-Arylcyclopentenol | 98% organic-chemistry.org |
| Meso-1,2-hydrobenzoin | Chiral Zinc Complex | Benzoylation | (R,R)-Monobenzoate | 96.5% |
| Prochiral Serinol derivative | Porcine Pancreatic Lipase (PPL) | Acylation | (S)-Monoacetate | >98% researchgate.net |
Control of Stereochemical Outcomes in Norbornene Diol Formation
The stereochemistry of the final norbornene diol product is determined by a sequence of stereocontrolled reactions. The initial formation of the norbornene skeleton is typically achieved through a Diels-Alder reaction between cyclopentadiene and a dienophile. scirp.org This reaction is highly stereospecific, meaning the stereochemistry of the substituents on the dienophile is preserved in the final product. masterorganicchemistry.com Furthermore, the cycloaddition can result in two diastereomeric products, the endo and exo isomers. libretexts.org The endo product is often the kinetic product due to favorable secondary orbital interactions, but the exo isomer is typically more thermodynamically stable. scirp.org
Once the norbornene skeleton is formed, the subsequent dihydroxylation of the double bond adds another layer of stereochemical control. The dihydroxylation with reagents like osmium tetroxide or potassium permanganate proceeds via a syn-addition mechanism, where both hydroxyl groups are delivered to the same face of the double bond. youtube.com In the context of the rigid, bicyclic norbornene system, this addition almost invariably occurs from the less sterically hindered exo face.
In asymmetric dihydroxylation, the chiral ligand directs the osmium tetroxide reagent to preferentially attack one of the two prochiral faces of the double bond, thus determining the absolute configuration of the newly formed stereocenters. wikipedia.org The combination of the inherent exo selectivity of the norbornene system and the facial selectivity imposed by the chiral catalyst allows for a high degree of control over the final stereochemical outcome, enabling the synthesis of a specific diastereomer and enantiomer of the norbornene diol.
Synthesis of Structurally Related Norbornene Derivatives with Diol Functionalities
The synthesis of norbornene derivatives bearing diol functionalities alongside other substituents is readily achievable by employing functionalized starting materials in the initial Diels-Alder reaction. researchgate.netmdpi.com Cyclopentadiene can be reacted with a wide variety of substituted alkenes (dienophiles) to create a diverse array of norbornene-based structures. researchgate.net For example, using a dienophile that already contains ester, nitrile, or phosphonate (B1237965) groups will yield a norbornene derivative with these functionalities incorporated. researchgate.net
Subsequent dihydroxylation of the double bond in these functionalized norbornenes, using methods like the Sharpless AD, would then install the diol group, leading to complex, multifunctional molecules. These derivatives are valuable as monomers for specialized polymers produced through Ring-Opening Metathesis Polymerization (ROMP) or as intricate building blocks for pharmaceuticals and other biologically active compounds. mdpi.comresearchgate.net The ability to tune the properties of the resulting materials by choosing different functional groups on the initial dienophile makes this a versatile synthetic strategy. researchgate.net
Stereochemical Investigations and Enantioselective Control
Fundamental Principles of Norbornene Stereochemistry
The stereochemistry of the norbornene scaffold is fundamentally characterized by its bicyclo[2.2.1]heptane structure. This strained ring system locks the molecule into a rigid conformation, giving rise to distinct stereochemical descriptors. A key feature is the differentiation between the exo and endo faces of the molecule. Substituents on the same side as the one-carbon bridge (C7) are termed endo, while those on the opposite side are exo.
In the context of Diels-Alder reactions used to synthesize norbornene derivatives, there is often a kinetic preference for the formation of the endo product due to secondary orbital interactions between the dienophile and the diene. However, the exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance. rsc.org This endo/exo selectivity is a critical consideration in the synthesis and functionalization of norbornene diols. The specific stereochemistry of (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol, with its defined absolute configurations at four stereocenters, presents a pre-organized chiral environment that influences subsequent chemical transformations.
Chiral Recognition and Discrimination in Norbornene Diol Systems
While specific studies on the chiral recognition properties of this compound are not extensively documented in readily available literature, the principles can be inferred from related systems. For instance, chiral diols are widely used as catalysts and ligands in asymmetric synthesis, where they create a chiral pocket that preferentially binds one enantiomer of a substrate or reagent over the other. mdpi.comnih.gov The rigid norbornene backbone in this compound would enhance the pre-organization of the diol, making it a potentially effective agent for chiral recognition and discrimination in host-guest chemistry or as a component of a chiral stationary phase in chromatography.
Diastereoselective and Enantioselective Transformations Involving Norbornene Diols
The inherent chirality and defined stereochemistry of norbornene diols make them valuable substrates and auxiliaries in diastereoselective and enantioselective reactions. The facial bias created by the bicyclic ring system and the directing effects of the hydroxyl groups can lead to high levels of stereocontrol in a variety of chemical transformations.
For example, the desymmetrization of meso-norbornene derivatives is a powerful strategy for accessing enantiomerically pure products. The use of chiral auxiliaries, such as Oppolzer's camphorsultam, in Diels-Alder reactions to form norbornene scaffolds can achieve high diastereoselectivity, which, upon removal of the auxiliary, yields enantiomerically enriched products. chemrxiv.orgresearchgate.net Similarly, the enzymatic or chemo-catalytic desymmetrization of meso-diols or their precursors on a norbornene framework can provide access to chiral diols like this compound.
The design of chiral ligands is paramount in achieving high stereoselectivity in metal-catalyzed reactions. Norbornene diols and their derivatives can themselves serve as chiral ligands or be the substrates in reactions employing such ligands. The steric and electronic properties of the ligand, as well as its ability to form a well-defined chiral pocket around the metal center, are crucial for effective stereochemical induction.
In the context of palladium/norbornene cooperative catalysis, for instance, chiral dinitrogen ligands have been shown to enable the asymmetric synthesis of C-N axially chiral scaffolds with good to excellent enantioselectivity. nih.govresearchgate.net The choice of the chiral ligand can dramatically influence the enantiomeric excess (ee) of the product.
| Entry | Chiral Ligand | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | (S)-BINAP | Toluene | 85 | 92 |
| 2 | (R)-PhanePhos | DCM | 90 | 85 |
| 3 | (S,S)-Chiraphos | THF | 78 | 95 |
| 4 | (R,R)-Me-DuPhos | Methanol | 95 | 98 |
This table is illustrative and based on general findings in asymmetric catalysis; specific data for this compound may vary.
The structure of the norbornene substrate itself plays a critical role in determining the stereochemical outcome of a reaction. The presence and nature of substituents on the norbornene skeleton can influence the trajectory of an incoming reagent through steric hindrance or electronic effects. In norbornene diols, the hydroxyl groups can act as directing groups, coordinating to a catalyst or reagent and delivering it to a specific face of the molecule.
For example, in the ruthenium-catalyzed transfer hydrogenative cycloaddition of norbornadiene with diols, complete exo-diastereoselectivity was observed. nih.gov This high level of stereocontrol is attributed to the preferred approach of the diol from the less sterically hindered exo face of the norbornadiene. The rigidity of the norbornene framework ensures that this facial bias is maintained throughout the reaction, leading to a single diastereomer.
Understanding the mechanism of stereochemical induction is crucial for the rational design of new stereoselective reactions. In norbornene systems, computational studies have been instrumental in elucidating the transition state geometries that lead to the observed stereochemical outcomes.
For hetero-Diels-Alder reactions involving norbornene, computational analysis has shown that the preference for the exo product arises from the large distortion of the norbornene molecule in the endo transition state, as well as unfavorable eclipsed conformations. rsc.org These studies highlight the importance of strain and steric effects in dictating the stereoselectivity of reactions involving this rigid scaffold. In palladium-catalyzed reactions, the mechanism often involves the formation of a palladacycle intermediate, where the stereochemistry of the subsequent steps is controlled by the geometry of this intermediate and the coordination of chiral ligands. researchgate.netnih.gov
Reactivity and Mechanistic Studies of 1r,2s,3r,4s Norborna 5 Ene 2,3 Diol
Reaction Pathways and Transformations of Norbornene Diols
The reactivity of norbornene diols is characterized by transformations involving the double bond, the hydroxyl groups, and the strained ring system.
Oxidation Reactions of Norbornene Diols
The oxidation of norbornene diols can lead to a variety of products depending on the oxidizing agent and reaction conditions. The vicinal diol functionality can be cleaved to form dicarbonyl compounds. For instance, the oxidation of alkenes to vicinal diols can be achieved using reagents like osmium tetroxide. wikipedia.orgnih.gov This process is a key step in the synthesis of various diol-containing compounds. wikipedia.orgnih.gov Further oxidation can lead to cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.
Ring-Opening Reactions and Skeletal Rearrangements
The strained nature of the norbornene framework makes it susceptible to ring-opening reactions and skeletal rearrangements, particularly under acidic conditions or in the presence of transition metal catalysts. These reactions can lead to the formation of cyclopentane (B165970) or cyclohexane (B81311) derivatives. Skeletal rearrangements can also be induced during other transformations, such as fluorination reactions of related anhydro-hexopyranoses, where migration of ring oxygen atoms has been observed.
Selective Functionalization of Hydroxyl Groups in Norbornene Diols
The two hydroxyl groups in (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol offer sites for selective functionalization. Methods for the site-selective transformation of hydroxyl groups in carbohydrate derivatives, which share the polyol structural motif, are well-established and can be applied to norbornene diols. researchgate.netnih.govutoronto.ca These reactions include esterification, etherification, and conversion to other functional groups. researchgate.netnih.gov The ability to selectively protect and deprotect these hydroxyl groups is crucial for the synthesis of more complex molecules. ntnu.no The relative reactivity of the hydroxyl groups can be influenced by factors such as steric hindrance and intramolecular hydrogen bonding. nih.gov
| Reagent/Catalyst | Transformation | Selectivity |
| Protecting Groups (e.g., Acetyl) | Protection of hydroxyl groups | Allows for selective functionalization of other parts of the molecule. ntnu.no |
| Oxidizing Agents | Oxidation of hydroxyl groups to carbonyls | Can be selective for primary or secondary alcohols depending on the reagent. |
| Alkylating/Acylating Agents | Etherification/Esterification of hydroxyl groups | Can be directed to specific hydroxyl groups through catalyst or reagent control. nih.gov |
Cycloaddition and Addition Reactions Involving the Norbornene Double Bond
The carbon-carbon double bond in the norbornene ring system is highly reactive and readily undergoes a variety of cycloaddition and addition reactions.
Cycloaddition Reactions: Diels-Alder reactions are a common transformation for norbornene derivatives, allowing for the construction of more complex polycyclic systems. beilstein-journals.orgresearchgate.net Ruthenium-catalyzed [2+2] cycloadditions between norbornene and alkynes have also been reported, yielding cyclobutane-fused products with high stereoselectivity. acs.org These reactions often favor the formation of the exo adduct. acs.org
Addition Reactions: The double bond can undergo electrophilic addition with a range of reagents. ksu.edu.sapearson.comlibretexts.org The strained nature of the norbornene system often leads to high stereoselectivity in these additions, with the incoming groups typically adding to the exo face of the molecule. researchgate.net Examples include hydrogenation, halogenation, and hydrohalogenation. msu.edu Radical hydroformylation of norbornene derivatives can also be achieved, providing access to the corresponding aldehydes with high diastereoselectivity. acs.org
| Reaction Type | Reagents | Product Type | Stereoselectivity |
| Diels-Alder Cycloaddition | Dienes | Polycyclic adducts | Often favors exo products. beilstein-journals.org |
| [2+2] Cycloaddition | Alkynes (Ru-catalyzed) | Cyclobutane-fused norbornanes | Highly stereoselective, favoring exo cycloadducts. acs.org |
| Hydrogenation | H₂, catalyst | Saturated norbornane (B1196662) diol | Syn-addition. msu.edu |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihalo-norbornane diol | Anti-addition. ksu.edu.sa |
| Hydrohalogenation | HX (e.g., HBr, HCl) | Monohalo-norbornane diol | Follows Markovnikov's rule. libretexts.org |
| Radical Hydroformylation | CO, H₂ source, radical initiator | Norbornane carboxaldehyde | High diastereoselectivity. acs.org |
Mechanistic Elucidation of Norbornene Diol Reactions
Understanding the mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic methodologies.
Catalytic Reaction Mechanisms and Intermediates
Many reactions of norbornene diols are catalyzed by transition metals, and the elucidation of these catalytic cycles is an active area of research.
In palladium-catalyzed reactions, such as C-H activation, norbornene often plays a crucial role as a transient mediator. rsc.orgresearchgate.net The reaction can proceed through a series of steps including ortho-C-H activation, insertion of norbornene into the Pd-C bond, and subsequent functionalization. rsc.orgresearchgate.net Key intermediates in these processes can include palladacycles. nih.gov For instance, in the Pd(II)-catalyzed alkylation of indoles, an N-norbornene type palladacycle is formed as a key intermediate. nih.gov The oxidative addition of an alkyl bromide to the Pd(II) center in this intermediate is often the rate-determining step. nih.gov
Ruthenium-catalyzed cycloadditions also proceed through well-defined mechanistic pathways. nih.gov In the transfer hydrogenative cycloaddition of diols with norbornadiene, the mechanism involves the dehydrogenation of the diol to a dicarbonyl species, which then undergoes oxidative coupling with the ruthenium catalyst to form a ruthenacyclic intermediate. nih.gov This is followed by intramolecular carbonyl allylruthenation and transfer hydrogenolysis to deliver the cycloadduct. nih.gov
Stereoelectronic Effects on Reactivity of the Norbornene Diol System
The reactivity of the double bond in the (1R,2S,3R,4S)-norbornene-2,3-diol system is profoundly influenced by both steric and electronic factors. The bicyclic structure of norbornene inherently favors attack of reagents from the exo face, as the ethano bridge sterically hinders the endo face. masterorganicchemistry.com However, the presence of the syn-hydroxyl groups introduces additional stereoelectronic considerations that can either reinforce or counteract this intrinsic preference.
In many reactions, the syn-diol moiety can direct incoming reagents through hydrogen bonding or chelation control. For instance, in hydroxyl-directed diboration reactions, the substrate's hydroxyl group can associate with the diboron (B99234) reagent, leading to a stereoselective delivery of the reagent to the adjacent double bond. nih.gov This directing effect can enhance the facial selectivity of the reaction, favoring attack on the face of the double bond proximal to the directing hydroxyl groups.
Conversely, the bulky nature of the diol, even when not directly participating through chelation, can further enhance the steric bias for exo attack. This is a common feature in the hydroboration of norbornene systems, which exclusively occurs on the less hindered exo face. masterorganicchemistry.com The presence of substituents on the saturated bridge can modulate this selectivity, but the fundamental preference for exo approach remains a dominant factor.
Regioselectivity and Chemoselectivity in Norbornene Diol Transformations
The regioselectivity and chemoselectivity of reactions involving this compound are intricately linked to the stereoelectronic factors discussed previously. The interplay between the inherent steric hindrance of the norbornane skeleton and the potential directing effects of the syn-diol leads to predictable and often highly selective outcomes in various transformations.
One illustrative example of regioselectivity can be found in iodolactonization reactions of related norbornene carboxylic acids. The formation of a lactone ring is governed by Baldwin's rules, which favor kinetically accessible ring closures. stackexchange.com In these reactions, the initial formation of an iodonium (B1229267) ion across the double bond is followed by intramolecular attack by the carboxylate. The regioselectivity of this attack is dictated by the ability of the molecule to achieve the necessary geometry for ring closure, often favoring the formation of five-membered rings over six-membered ones. stackexchange.comwikipedia.org While not a direct reaction of the diol itself, this principle highlights how the rigid norbornene framework controls regiochemical outcomes.
In the context of the diol, transformations that differentiate between the two hydroxyl groups or between the hydroxyl groups and the double bond are key examples of chemoselectivity. For instance, selective protection of one hydroxyl group over the other, or reaction at the double bond without affecting the diol, would demonstrate chemoselectivity. While specific studies on this compound are not abundant in the readily available literature, the principles of steric hindrance and potential chelation control would be expected to govern such selective transformations.
The following table summarizes the expected selectivity in key transformations of norbornene systems, which can be extrapolated to the (1R,2S,3R,4S)-diol derivative.
| Reaction Type | Reagent(s) | Expected Major Product Stereochemistry/Regiochemistry | Rationale |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | exo-alcohol | Steric hindrance from the bicyclic frame directs the borane (B79455) to the less hindered exo face. masterorganicchemistry.comwikipedia.org |
| Epoxidation | m-CPBA | exo-epoxide | The electrophilic peracid approaches from the sterically more accessible exo face. |
| Dihydroxylation | OsO₄, NMO | syn, exo-tetraol | Osmium tetroxide adds in a concerted, syn fashion to the less hindered exo face. |
| Iodolactonization (of a corresponding endo-carboxylic acid derivative) | I₂, NaHCO₃ | γ-lactone | Intramolecular cyclization follows Baldwin's rules, with a kinetic preference for 5-exo-tet ring closure. stackexchange.comwikipedia.org |
Interactive Data Table: Predicted Selectivity in Norbornene Diol Transformations This table is based on established principles of norbornene reactivity and may not reflect experimentally verified results for this compound.
| Transformation | Key Reagent | Controlling Factor(s) | Predicted Outcome |
| Hydroboration | Borane | Steric Hindrance | Exclusive exo attack |
| Epoxidation | Peracid | Steric Hindrance | Predominantly exo attack |
| Directed Dihydroxylation | OsO₄ with directing ligand | Chelation/H-bonding | Potentially enhanced syn-face selectivity |
| Iodocyclization (of a derivative) | Iodine | Stereoelectronics (Baldwin's Rules) | Regioselective lactone formation |
Advanced Spectroscopic Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the precise assignment of every atom and the confirmation of its specific spatial orientation.
The ¹H NMR spectrum of this molecule is characterized by distinct signals for each proton due to the rigid and asymmetric nature of the norbornene framework. The olefinic protons (H5, H6) typically appear in the downfield region (around 6.0 ppm), while the bridgehead protons (H1, H4) resonate at intermediate chemical shifts. The protons attached to the hydroxyl-bearing carbons (H2, H3) and the methylene (B1212753) bridge proton (H7) exhibit characteristic multiplicities and coupling constants that are crucial for stereochemical assignment.
The stereochemistry, particularly the exo orientation of the hydroxyl groups, is confirmed through the analysis of coupling constants (J-coupling) and Nuclear Overhauser Effect (NOE) correlations. For instance, in exo-isomers, the coupling constant between the bridgehead protons (H1, H4) and the adjacent protons (H2, H3) is typically small. 2D NOESY experiments reveal through-space correlations; for the exo configuration, NOEs would be observed between the hydroxyl protons and the adjacent bridgehead protons, but not with the methylene bridge proton (H7).
¹³C NMR spectroscopy complements the proton data, providing a distinct signal for each of the seven carbon atoms in the molecule. The chemical shifts of the olefinic carbons (C5, C6) are found significantly downfield, while the carbons bearing the hydroxyl groups (C2, C3) are also deshielded relative to the other sp³ carbons.
| Proton (¹H) | Typical Chemical Shift (δ) ppm | Key Coupling Constants (Hz) | Stereochemical Significance |
| H5, H6 | ~6.0-6.2 | J5,6 ≈ 5-6 | Olefinic protons, characteristic of the norbornene double bond. |
| H2, H3 | ~3.5-3.8 | J2,3 ≈ 7-9 | Protons on hydroxyl-bearing carbons. Coupling confirms vicinal relationship. |
| H1, H4 | ~2.8-3.0 | J1,2, J3,4 ≈ 3-4 | Bridgehead protons. Small coupling to H2/H3 is indicative of exo stereochemistry. |
| H7a, H7s | ~1.3-1.7 | J7a,7s ≈ 8-10 | Methylene bridge protons, often showing geminal coupling. |
| -OH | Variable | - | Hydroxyl proton chemical shift is dependent on solvent and concentration. |
| Carbon (¹³C) | Typical Chemical Shift (δ) ppm |
| C5, C6 | ~135-140 |
| C2, C3 | ~70-75 |
| C1, C4 | ~45-50 |
| C7 | ~40-45 |
To confirm the absolute configuration (1R,2S,3R,4S), NMR studies on diastereomeric derivatives formed with chiral resolving agents, such as Mosher's acid, are often employed. mtoz-biolabs.com The differential shielding effects induced by the chiral agent on the protons of the diol allow for the unambiguous assignment of the absolute stereochemistry at each chiral center. mtoz-biolabs.com
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its molecular vibrations. thermofisher.comnih.gov These methods are excellent for identifying the functional groups present in this compound.
The FTIR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, indicative of intermolecular hydrogen bonding in the condensed phase. nih.gov Another key feature is the C=C stretching vibration of the norbornene double bond, which typically appears around 1570 cm⁻¹. The C-O stretching vibrations of the secondary alcohol groups are observed in the 1000-1100 cm⁻¹ region. The spectrum is further populated by C-H stretching vibrations (aliphatic and vinylic) just below and above 3000 cm⁻¹, respectively, and various C-H bending and skeletal vibrations in the fingerprint region (<1500 cm⁻¹). researchgate.netchemicalbook.com
Raman spectroscopy serves as a complementary technique. thermofisher.com While the O-H stretch is typically weak in Raman spectra, the symmetric C=C stretching vibration of the double bond gives rise to a strong and sharp signal, making it easily identifiable. researchgate.net The C-C single bond stretches and skeletal vibrations of the bicyclic framework are also readily observed.
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Weak | Strong, Broad (FTIR) |
| C-H Stretch (sp²) | ~3060 | ~3060 | Medium |
| C-H Stretch (sp³) | 2850-2980 | 2850-2980 | Strong |
| C=C Stretch | ~1570 | ~1570 | Medium (FTIR), Strong (Raman) |
| C-H Bend | 1300-1470 | 1300-1470 | Medium |
| C-O Stretch | 1000-1100 | 1000-1100 | Strong (FTIR) |
| =C-H Bend (out-of-plane) | ~720 | - | Strong (FTIR) |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₁₀O₂), the molecular weight is 126.15 g/mol . nih.gov
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 126 would be observed. A prominent fragmentation pathway for norbornene systems is the retro-Diels-Alder (rDA) reaction. aip.org This process involves the cleavage of the bicyclic ring system into two stable components. For norbornene diol, the rDA reaction would lead to the formation of cyclopentadiene (B3395910) (m/z = 66) and 1,2-ethenediol (glycolaldehyde, m/z = 60). aip.org The cyclopentadiene radical cation is often a very intense peak in the mass spectra of norbornene derivatives.
Other common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), leading to an [M-18]⁺˙ peak at m/z = 108. Subsequent fragmentations can also occur, providing further structural clues.
| m/z | Ion/Fragment | Proposed Fragmentation Pathway |
| 126 | [C₇H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 108 | [C₇H₈O]⁺˙ | Loss of H₂O from the molecular ion |
| 66 | [C₅H₆]⁺˙ | Cyclopentadiene fragment from retro-Diels-Alder reaction |
| 60 | [C₂H₄O₂]⁺˙ | 1,2-Ethenediol fragment from retro-Diels-Alder reaction |
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical techniques, primarily Electronic Circular Dichroism (ECD), are indispensable for confirming the absolute configuration of chiral molecules like this compound. ECD measures the differential absorption of left- and right-circularly polarized light, a property exclusive to chiral molecules. mtoz-biolabs.com
The ECD spectrum of this diol would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores—the C=C double bond and the oxygen atoms of the diols. The sign and intensity of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of the atoms.
The absolute configuration is definitively assigned by comparing the experimentally measured ECD spectrum with a spectrum predicted computationally using methods like time-dependent density functional theory (TD-DFT). acs.orgresearchgate.net A match between the experimental and the calculated spectrum for the (1R,2S,3R,4S) configuration provides powerful evidence for its structural assignment. rsc.orgnih.gov
Furthermore, various methods can be employed to determine the enantiomeric excess (e.e.) of a sample. While NMR with chiral derivatizing agents is common, fluorescence-based assays have also been developed for the high-throughput determination of e.e. in chiral diols. nih.govresearchgate.net These techniques involve reacting the diol with a chiral fluorescent probe to form diastereomeric complexes that exhibit distinct fluorescence properties, allowing for precise quantification of each enantiomer. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations on Norbornene Diol Systems
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely applied to investigate reaction mechanisms and predict molecular properties.
While specific DFT studies on the reaction intermediates and transition states involving (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol are not readily found, the general principles of DFT application to norbornene systems are well-established. For instance, DFT calculations are frequently used to model the palladium-catalyzed reactions of norbornene derivatives. These studies help in understanding the intricate steps of C-H activation, insertion of norbornene, and subsequent bond formations, which are critical for designing efficient synthetic routes. The specific stereochemistry of the diol would undoubtedly influence the energy landscape of such reactions, but dedicated studies on this isomer are lacking.
DFT is also a valuable tool for predicting the stereochemical outcomes of reactions. By calculating the energies of different transition states leading to various stereoisomers, chemists can often predict which product will be favored. For the synthesis of norbornene diols, this could involve modeling Diels-Alder reactions or dihydroxylation reactions of the norbornene precursor. The facial selectivity of these reactions is governed by subtle electronic and steric effects that can be quantified through DFT calculations. However, specific computational models predicting the formation of the (1R,2S,3R,4S) isomer could not be located in the surveyed literature.
Molecular Modeling and Conformational Analysis of Norbornene Diols
Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are essential for exploring the conformational landscape of flexible molecules. The rigid bicyclic structure of the norbornene core limits its conformational freedom, but the orientation of the diol substituents can still lead to different stable conformations.
A conformational analysis of this compound would be crucial for understanding its interactions with other molecules, such as in biological systems or during polymerization. Such studies would typically involve rotating the hydroxyl groups and calculating the potential energy surface to identify low-energy conformers. This information is vital for rationalizing the molecule's reactivity and physical properties. Unfortunately, specific studies detailing the conformational preferences of this diol are not prominent in the literature.
Quantum Chemical Analysis of Reactivity and Selectivity
Quantum chemical methods provide deep insights into the electronic properties that govern a molecule's reactivity and selectivity. Analyses such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis can reveal information about the distribution of electrons and the nature of chemical bonds.
For this compound, a quantum chemical analysis could explain its reactivity in various chemical transformations, such as its participation in click chemistry reactions or polymerizations. For example, the energies and shapes of the HOMO and LUMO would indicate its propensity to act as an electron donor or acceptor. While general quantum chemical studies on norbornene derivatives exist, a specific analysis of how the (1R,2S,3R,4S) stereochemistry of the diol substituents modulates these electronic properties is not available.
Applications in Advanced Organic Synthesis and Catalysis
Chiral Ligands and Organocatalysts Derived from Norbornene Diols
The diol group in (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol is a key feature that allows for its conversion into a variety of chiral ligands and organocatalysts. The precise spatial arrangement of the hydroxyl groups provides a well-defined chiral environment that can influence the stereochemical outcome of a wide range of chemical reactions.
Chiral ligands derived from norbornene scaffolds have been successfully employed in asymmetric carbon-carbon bond forming reactions. For instance, phosphine-phosphite ligands that incorporate a P-stereogenic phosphanorbornane structure have been synthesized and applied in rhodium-catalyzed asymmetric hydroformylation of styrene. rsc.orgnih.gov While these ligands demonstrated excellent regioselectivity for the branched product, the enantioselectivity achieved was moderate. nih.gov The development of organocatalysts from chiral diols for reactions such as aldol (B89426) and Michael additions is a significant area of research, as these catalysts can offer a metal-free alternative for the construction of chiral molecules. kanto.co.jp
Table 1: Performance of Norbornane-Derived Ligands in Asymmetric Hydroformylation
| Ligand Structure | Substrate | Catalyst System | Regioselectivity (branched:linear) | Enantiomeric Excess (ee) | Reference |
| Phosphine-phosphite with P-stereogenic phosphanorbornane | Styrene | Rh-based | High | Low | nih.gov |
Note: This table is based on data for a phosphanorbornane derivative, highlighting the potential of the norbornane (B1196662) scaffold in this type of C-C bond forming reaction.
Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the synthesis of chiral alcohols and amines. sigmaaldrich.comnih.gov Chiral ruthenium and rhodium complexes are often employed for these transformations, with the chiral ligand playing a crucial role in determining the enantioselectivity. beilstein-journals.org Ligands derived from chiral backbones are essential for the efficacy of these catalysts. While many classes of chiral ligands have been explored for this purpose, the application of ligands specifically derived from this compound in highly enantioselective hydrogenation reactions is an area with potential for further development. Research has shown that phosphine-phosphite ligands with a phosphanorbornane backbone can be used in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino esters, albeit with moderate enantioselectivity. nih.gov
Desymmetrization of meso compounds is an elegant strategy for the synthesis of chiral molecules. nih.govorganic-chemistry.orgresearchgate.net This approach involves the selective reaction of one of two enantiotopic functional groups in a meso starting material, often guided by a chiral catalyst or auxiliary. Chiral diols and their derivatives can act as catalysts or be incorporated into chiral auxiliaries to achieve this transformation. For example, the desymmetrization of meso-diols through enantioselective acylation has been effectively promoted by C2-symmetric chiral nucleophilic catalysts. nih.govnih.gov While the direct use of this compound as a catalyst for desymmetrization is not widely documented, its rigid chiral structure makes it a promising candidate for the development of new chiral auxiliaries for such applications, particularly in reactions like the desymmetrization of meso 1,3- and 1,4-diols. researchgate.netnih.gov
This compound as a Chiral Building Block for Complex Molecules
The unique three-dimensional structure and defined stereochemistry of this compound make it an attractive chiral building block for the total synthesis of complex natural products and other biologically active molecules. chemrxiv.org The norbornane skeleton is a feature of various important compounds, and methods for the enantioselective synthesis of norbornene derivatives are of significant interest. researchgate.netresearchgate.net The diol functionality of this compound provides a convenient starting point for the introduction of further functionality and the construction of more elaborate molecular frameworks.
Integration of Norbornene Diols in Polymer Synthesis and Materials Science
Norbornene and its derivatives are widely used as monomers in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with a range of interesting properties and functionalities. mdpi.comacs.orgresearchgate.netresearchgate.net The high ring strain of the norbornene bicycle facilitates the polymerization process. The incorporation of functional groups into the norbornene monomer allows for the synthesis of polymers with tailored thermal, mechanical, and optical properties. rsc.orgmdpi.com
The polymerization of norbornene derivatives containing diol functionalities, such as this compound, can lead to the formation of chiral polymers with potential applications in areas such as chiral separation media or as supports for asymmetric catalysts. It is important to note, however, that strongly coordinating pendant groups like hydroxyls can sometimes deactivate the polymerization catalyst. nih.gov Therefore, protection of the diol group may be necessary prior to polymerization. The thermal properties of polynorbornenes, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be tuned by the nature of the substituents on the norbornene ring. researchgate.net
Table 2: Thermal Properties of Functionalized Polynorbornenes from ROMP
| Monomer | Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td) | Reference |
| Norbornadiene diesters | Polynorbornadienes | 77–117 °C | 125–232 °C | researchgate.net |
| exo-N-methyl-7-oxabicyclo[2.2.1]-hept-5-ene-2,3-dicarboximide | Poly(1) | 225 °C | 402 °C | |
| Norbornene-dicarboximide with sulfonyl chloride and dicarboxylate groups | Copolymer | 80 °C | 145 °C | rsc.org |
| Vinyl-addition norbornenes with various substituents | VAPNBs | > 150 °C | - | mdpi.com |
Note: This table presents data for a range of functionalized norbornene derivatives to illustrate the tunability of polymer properties. Specific data for polymers derived directly from this compound would depend on the specific derivative used and polymerization conditions.
Derivatization and Functionalization Strategies
Selective Functionalization of Hydroxyl Groups in Norbornene Diols
The presence of two adjacent (vicinal) hydroxyl groups in a fixed cis-exo orientation on the norbornene scaffold presents a unique challenge and opportunity for selective functionalization. Achieving mono-functionalization over di-functionalization requires careful control of reaction conditions or the use of specialized reagents.
Key strategies for selective modification include:
Protecting Group Chemistry: Standard protecting group strategies can be employed for the selective protection of one hydroxyl group. The formation of a cyclic acetal or ketal, for instance, protects both hydroxyls simultaneously. Subsequent selective deprotection or derivatization of a mono-protected intermediate allows for differentiated access to the two sites.
Catalyst-Controlled Reactions: Drawing parallels from carbohydrate chemistry, where catalyst recognition of cis-1,2-diols enables site-selective reactions, similar principles can be applied to norbornene diols. Chiral catalysts can distinguish between the two prochiral hydroxyl groups, enabling enantioselective acylation, silylation, or alkylation. The catalyst can form a transient complex with the diol, activating one hydroxyl group preferentially for reaction with an electrophile.
Enzymatic Resolutions: Lipases and other hydrolases can be used for the kinetic resolution of the diol or its derivatives. For example, enzymatic acylation can selectively modify one of the two hydroxyl groups, allowing for the separation of the mono-acylated product from the unreacted diol and the di-acylated byproduct.
The table below illustrates potential outcomes of selective functionalization strategies on the diol moiety.
| Strategy | Reagent/Catalyst Example | Primary Product | Purpose |
| Statistical Monofunctionalization | 1.0 eq. Benzoyl chloride, Pyridine | Mixture of mono- and di-benzoate | Basic derivatization |
| Cyclic Protection | 2,2-Dimethoxypropane, TsOH | Isopropylidene ketal | Simultaneous protection of both OH groups |
| Catalyst-Controlled Silylation | Chiral Scaffolding Catalyst + TBDMS-Cl | Mono-silylated diol | Selective protection of one OH group |
| Enzymatic Acylation | Lipase + Vinyl acetate | Mono-acetylated diol | Kinetic resolution/asymmetric synthesis |
This table presents illustrative examples of functionalization strategies.
Orthogonal Modification Strategies for Norbornene Diol Scaffolds
An orthogonal modification strategy allows for the independent functionalization of different reactive sites within a molecule. For (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol, the key is to perform reactions on the alkene double bond without affecting the hydroxyl groups, and vice versa.
Thiol-Ene "Click" Chemistry: The strained double bond of the norbornene ring is highly reactive toward radical-mediated thiol-ene reactions. This provides a robust and orthogonal handle for modification. Under photoinitiation, a thiol-containing molecule can be selectively added across the double bond, leaving the diol moiety untouched for subsequent reactions. This is particularly useful for creating hydrogels or functionalizing surfaces. nih.govnih.gov
Protect-Modify-Deprotect Sequences: A common strategy involves first protecting the diol moiety, for example as an isopropylidene ketal. With the hydroxyls masked, the alkene can be subjected to a wide range of transformations (e.g., epoxidation, dihydroxylation, hydrogenation, or metathesis). Following the modification of the double bond, the protecting group on the diol can be removed, allowing for its functionalization.
Palladium/Norbornene Cooperative Catalysis: While not a direct functionalization of the diol itself, the Catellani reaction showcases the unique role of the norbornene scaffold in orchestrating complex, orthogonal C-H functionalization reactions on aryl halides. researchgate.netresearchgate.net This highlights the distinct reactivity of the norbornene alkene system, which can be leveraged for advanced synthetic applications. researchgate.net
| Step | Reaction | Reagent(s) | Functional Group Modified |
| 1. Hydroxyl Protection | Ketal Formation | 2,2-Dimethoxypropane, H+ | Diol |
| 2. Alkene Modification | Epoxidation | m-CPBA | Alkene |
| 3. Hydroxyl Deprotection | Acid Hydrolysis | aq. HCl | Diol |
This table outlines a typical orthogonal protect-modify-deprotect sequence.
Derivatization for Enhanced Spectroscopic Analysis
To determine the enantiomeric purity or absolute configuration of this compound, it can be derivatized with chiral reagents to produce diastereomers. These diastereomers can then be distinguished and quantified using standard spectroscopic techniques like NMR.
NMR Analysis of Diastereomeric Derivatives: A powerful method involves reacting the diol with a chiral derivatizing agent to form a mixture of diastereomers. For instance, reaction with 2-formylphenylboronic acid and a chiral amine (e.g., α-methylbenzylamine) forms diastereomeric imino-boronate esters. nih.govbath.ac.uk The protons or other NMR-active nuclei (like ¹⁹F if a fluorine-containing reagent is used) in these diastereomers are in different chemical environments, leading to distinct signals in the NMR spectrum. nih.govbath.ac.uk The integration of these signals provides a precise measure of the enantiomeric excess (ee) of the original diol.
Chiroptical Spectroscopy: The determination of absolute configuration using methods like Vibrational Circular Dichroism (VCD) can be complicated by conformational flexibility. Derivatizing the hydroxyl groups can rigidify the structure, reducing the number of thermally accessible conformations. nih.gov For example, converting the diol to a cyclic derivative or a di-ester can lock the conformation, leading to a VCD spectrum that is more easily and reliably compared with theoretical spectra calculated using density functional theory (DFT), thus facilitating an unambiguous assignment of the absolute configuration. nih.gov
| Analytical Method | Derivatizing Agent | Resulting Species | Information Gained |
| ¹H or ¹⁹F NMR | 2-Formylphenylboronic acid + Chiral Amine | Diastereomeric imino-boronate esters | Enantiomeric Purity (ee) |
| VCD Spectroscopy | Acetic Anhydride (B1165640) | Diacetate ester | Absolute Configuration |
This table summarizes common derivatization strategies for spectroscopic analysis.
Synthesis of Modified Norbornene Diol Scaffolds for Specific Research Applications
The this compound scaffold is a valuable building block for creating more complex molecules and materials with tailored properties.
Monomers for Polymerization: The diol is a suitable monomer for condensation polymerization. For example, reaction with phosgene or its equivalents can produce polycarbonates. utexas.edu These polymers often possess high glass transition temperatures and good thermal stability, making them candidates for advanced materials like photoresists in microelectronics. utexas.edu Furthermore, the alkene functionality can be used as a reactive site for Ring-Opening Metathesis Polymerization (ROMP), either directly or after modification, leading to polymers with a wide range of functional groups and architectures. acs.orgresearchgate.net
Scaffolds in Medicinal Chemistry: The rigid norbornene framework is increasingly used in drug design to hold pharmacophoric elements in a precise three-dimensional arrangement. nih.gov The diol can be derivatized to introduce various substituents, creating libraries of compounds for screening as potential therapeutic agents. nih.gov
Ligands for Asymmetric Catalysis: The C₂-symmetric nature of the diol makes it an attractive backbone for the synthesis of chiral ligands for transition metal catalysis. The hydroxyl groups can serve as attachment points for phosphine, amine, or other coordinating groups. The rigid norbornene structure ensures a well-defined chiral environment around the metal center, which can induce high stereoselectivity in catalytic transformations.
| Application Area | Modification Strategy | Example of Modified Scaffold |
| Materials Science | Condensation with phosgene | Poly(norbornene diol carbonate) |
| Medicinal Chemistry | Esterification with bioactive carboxylic acids | Di-ester drug conjugates |
| Asymmetric Catalysis | Conversion of OH to diphenylphosphino groups | Chiral diphosphine ligand |
This table provides examples of modified norbornene diol scaffolds for different research applications.
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Norbornene Diol Transformations
The transformation of norbornene diols is heavily reliant on the innovation of catalytic systems. Palladium/norbornene cooperative catalysis, in particular, has become a powerful method for the site-selective functionalization of aromatic compounds where norbornene acts as a transient mediator. nih.govnih.gov Future work will likely focus on designing new ligands and using structurally modified norbornenes to overcome existing limitations and control reaction selectivity. nih.gov
A promising direction is the development of heterogeneous catalysts using norbornene derivatives as structural supports. For instance, hydroxyl-containing polymeric foams can be fabricated from norbornene monomers. rsc.org These foams can act as scaffolds for depositing metal nanoparticles, such as palladium, creating efficient and recyclable catalysts for cross-coupling reactions. rsc.org The hydroxyl groups on the polymer backbone, derived from monomers like norbornene diol, can enhance the binding and dispersion of the metal nanoparticles. rsc.org
| Catalyst System | Transformation Type | Key Features | Potential Application |
| Pd(0)/Pd(II) with Modified NBE | C-H Functionalization, Difunctionalization | Employs structurally modified norbornenes (smNBEs) to control selectivity and overcome steric constraints. nih.gov | Synthesis of complex, polysubstituted arenes. nih.govacs.org |
| Late Transition Metals (Ni, Co, Fe) | Vinylic Polymerization | Produces amorphous polymers with high molecular weights from norbornene monomers. researchgate.net | Development of novel polymers with tailored properties. |
| Grubbs' Catalysts | Ring-Opening Metathesis Polymerization (ROMP) | Highly tolerant to functional groups, enabling polymerization of monomers with diol moieties. mdpi.comresearchgate.net | Creation of functional polymers and biomimetic materials. nih.gov |
| Pd Nanoparticles on Poly(NBE-diol) Foams | Cross-Coupling Reactions | Heterogeneous system with enhanced nanoparticle dispersion and a hydrophilic surface; potentially recyclable. rsc.org | Sustainable catalysis in batch or flow systems. rsc.org |
Exploration of New Reactivity Modes and Mechanistic Pathways
Understanding and discovering new reactivity modes are central to expanding the synthetic utility of (1R,2S,3R,4S)-Norborna-5-ene-2,3-diol. The mechanism of palladium/norbornene cooperative catalysis often involves a sequence of ortho-C–H activation, norbornene insertion to form an aryl-norbornyl-palladacycle (ANP) intermediate, and subsequent functionalization. nih.govrsc.orgresearchgate.net Detailed mechanistic studies, combining experimental and computational efforts, have been crucial in elucidating these pathways, including the role of Pd(IV) intermediates. nih.govrsc.org
Beyond C-H activation, other reactivity modes are emerging. Thiol-norbornene "photo-click" chemistry, a light-mediated orthogonal reaction, offers a highly efficient and cytocompatible method for forming hydrogels. nih.govnih.gov The diol functionality could be used to tune the hydrophilicity and biological interactions of such materials. Additionally, Ring-Opening Metathesis Polymerization (ROMP) provides a powerful route to functional polymers where the diol can be either a protected group on the monomer or a postsynthetic modification target. mdpi.comresearchgate.net
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The integration of norbornene diol chemistry with continuous flow technology represents a significant step towards more sustainable and efficient chemical manufacturing. scielo.br Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhances safety by minimizing the volume of hazardous reagents at any given time, and facilitates scalability. scielo.brnih.gov These advantages are particularly relevant for highly exothermic or rapid reactions often seen in catalysis.
Hydroxylated norbornene polymer foams, which can be used as catalytic scaffolds, are envisioned as having potential use in flow chemistry reactors. rsc.org Such systems would allow for continuous processing, easy separation of the catalyst from the product stream, and improved process efficiency. Furthermore, developing greener synthetic approaches, such as controlled, chromatography-free methods for derivatizing diols, aligns with the principles of sustainable chemistry by reducing waste and energy consumption. jchemlett.com
Advantages of Flow Chemistry for Norbornene Diol Transformations:
Enhanced Safety: Small reactor volumes reduce the risks associated with hazardous reagents or exothermic reactions. nih.gov
Precise Control: Accurate control over temperature, pressure, and residence time leads to higher selectivity and yields.
Efficient Mixing: Rapid and efficient mixing is crucial for fast reactions, which is often a limitation in batch reactors. scielo.br
Scalability: Numbering-up or scaling-out flow reactors is often more straightforward than scaling up batch processes. scielo.br
Integration: Flow systems can be automated and integrated into multi-step syntheses, enabling a "telescoped" process. scielo.br
Advanced Characterization Techniques in Mechanistic Research of Norbornene Diols
Elucidating complex reaction mechanisms requires sophisticated analytical tools. For catalytic transformations involving norbornene diols, advanced in-situ and operando spectroscopic techniques are indispensable. These methods allow researchers to observe the catalyst and reacting species under realistic reaction conditions, providing crucial insights into transient intermediates and catalyst states. dtu.dk
For example, in-situ Electron Paramagnetic Resonance (EPR) spectroscopy can track changes in the oxidation state of metal centers, such as copper, during a catalytic cycle and identify how catalyst poisons like SO₂ interact with the active sites. dtu.dk Similarly, in-situ infrared absorption spectroscopy can be used to study catalyst surfaces during reactions like ethylene (B1197577) hydrogenation. ucr.edu Combining these experimental techniques with computational tools, such as Density Functional Theory (DFT), provides a powerful approach to unraveling the intricate mechanistic details of norbornene-mediated reactions. rsc.orgresearchgate.net
| Technique | Information Gained | Relevance to Norbornene Diol Research |
| In-situ EPR Spectroscopy | Oxidation state of paramagnetic metal centers, coordination environment, catalyst poisoning. dtu.dk | Studying mechanisms of metal-catalyzed transformations of the diol. |
| In-situ IR Spectroscopy | Adsorption of reactants, formation of surface intermediates, catalyst structural changes. ucr.edu | Characterizing heterogeneous catalysts and surface reactions on diol-derived materials. |
| NMR Spectroscopy | Identification of key intermediates, kinetic studies, deuterium (B1214612) labeling experiments. nih.gov | Elucidating catalytic cycles in homogeneous catalysis, such as Pd/NBE systems. |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, electronic properties. rsc.orgresearchgate.net | Predicting reaction pathways, understanding selectivity, and guiding catalyst design. |
| X-ray Diffraction (XRD) | Crystalline structure of materials, degree of crystallinity in polymers. mdpi.com | Characterizing solid-state catalysts and polymers derived from norbornene diol. |
Bio-inspired Catalysis and Mimicry Utilizing Norbornene Diol Frameworks
The rigid, well-defined three-dimensional structure of the norbornene scaffold makes it an attractive framework for designing bio-inspired and biomimetic systems. mdpi.com The stereospecific diol groups in this compound can serve as anchor points for constructing molecules that mimic the function of biological macromolecules.
One example is the synthesis of poly(norbornene-methylamine) via ROMP, which acts as a structural and functional mimic of chitosan, a naturally occurring polysaccharide. mdpi.comresearchgate.netnih.gov This demonstrates a strategy for creating synthetic polymers with biological functions. Future research could explore using the chiral diol as a scaffold to build ligands for asymmetric catalysis, creating catalyst pockets that mimic the active sites of enzymes. The precise positioning of the hydroxyl groups can direct the coordination of metal centers and influence the stereochemical outcome of a reaction, paving the way for highly selective bio-inspired catalysts. Quantum chemical calculations can further aid in understanding and designing these complex biomimetic syntheses. thieme-connect.de
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
